molecular formula C18H18N2OS B14513288 N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide CAS No. 62516-47-6

N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide

Katalognummer: B14513288
CAS-Nummer: 62516-47-6
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: ZNEYCDSFPDVDNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide is an organic compound that belongs to the class of carbothioamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a cyano group attached to another phenyl ring, and a carbothioamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide typically involves a multi-step process. One common method is the nucleophilic substitution reaction. For instance, the synthesis can start with the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide to form N-(4-butoxyphenyl)acetamide . This intermediate can then be further reacted with appropriate reagents to introduce the cyano and carbothioamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: This is a common reaction for introducing different functional groups.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its properties.

    Substitution Reactions: These can occur at the phenyl rings or the carbothioamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, 1-bromobutane.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it suitable for a wide range of applications in research and industry.

Eigenschaften

CAS-Nummer

62516-47-6

Molekularformel

C18H18N2OS

Molekulargewicht

310.4 g/mol

IUPAC-Name

N-(4-butoxyphenyl)-4-cyanobenzenecarbothioamide

InChI

InChI=1S/C18H18N2OS/c1-2-3-12-21-17-10-8-16(9-11-17)20-18(22)15-6-4-14(13-19)5-7-15/h4-11H,2-3,12H2,1H3,(H,20,22)

InChI-Schlüssel

ZNEYCDSFPDVDNX-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.